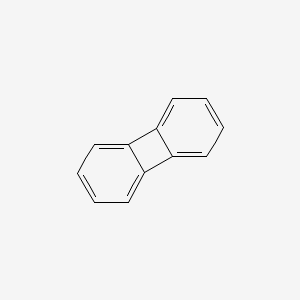
Biphenylene
Vue d'ensemble
Description
Biphenylene is an organic compound with the formula (C6H4)2. It is a pale, yellowish solid with a hay-like odor . Despite its unusual structure, it behaves like a traditional polycyclic aromatic hydrocarbon .
Synthesis Analysis
Biphenylene was first synthesized by Lothrop in 1941 . The biphenylene structure can also be understood as a dimer of the reactive intermediate benzyne, which serves as a major synthetic route, by heating the benzenediazonium-2-carboxylate zwitterion prepared from 2-aminobenzoic acid .Molecular Structure Analysis
Biphenylene is a polycyclic hydrocarbon, composed of two benzene rings joined by two bridging bonds (as opposed to a normal ring fusion), thus forming a 6-4-6 arene system . The resulting planar structure was one of the first π-electronic hydrocarbon systems discovered to show evidence of antiaromaticity .Chemical Reactions Analysis
The formation mechanism of the biphenylene network consists of a series of defluorinations, dehydrogenations, and C–C coupling reactions .Physical And Chemical Properties Analysis
Biphenylene has a large cohesive energy, absence of imaginary phonon frequencies, and an ultrahigh melting point up to 4500 K, demonstrating its high stability . It also exhibits a maximum Young’s modulus of 259.7 N/m, manifesting its robust mechanical performance .Applications De Recherche Scientifique
Optoelectronics and Nanoelectronic Devices
A biphenylene network, the first synthesized non-graphene planar carbon allotrope composed entirely of sp2-hybridized carbon atoms, has attracted widespread interest due to its unique structure, and electronic and mechanical properties . A pristine biphenylene network is metallic, and the effective regulation of its electronic properties will greatly expand its application in the fields of optoelectronics and nanoelectronic devices .
Photocatalysis
The hydrogenation and halogenation of biphenylene networks can effectively regulate the electronic properties of the biphenylene network by controlling the concentration of functionalization . This expands its potential applications in the field of photocatalysis . For instance, CHx (x = 0.92, 1.00), CFx (x = 0.75, 1.00), and CClx (x = 0.42–0.67) have the potential to photolyse water .
Electronic Structures and Electron Transport Properties
First-principles study on the electronic properties of biphenylene, net-graphene, graphene+, and T-graphene, reveals the electron transport properties of net-graphene nanodevices under asymmetric regulation . Biphenylene, net-graphene, graphene+, and T-graphene all show metallic properties .
Phonon Lasers and Quantum Mechanical Resonators
Biphenylene monolayer has promising potential in the application of phonon lasers, quantum nonlinear elements, and quantum mechanical resonators .
Sodium-Ion Batteries
Biphenylene monolayer’s novel structure can provide multiple adsorption sites for Na ions, a fast charge–discharge rate (low Na migration barriers of <0.2 eV) and high theoretical capacity (1075.37 mA h g −1) .
Semiconductor Properties
For the one-dimensional new carbon-based nanoribbons, except for the armchair-edged net-graphene and biphenylene nanoribbons, which exhibit semiconductor properties and a band gap value of 0.08 eV, the rest of the carbon nanoribbons display metal properties .
Mécanisme D'action
Target of Action
Biphenylene is a polycyclic hydrocarbon, composed of two benzene rings joined by two bridging bonds . This forms a 6-4-6 arene system, which was one of the first π-electronic hydrocarbon systems discovered to show evidence of antiaromaticity . The primary targets of biphenylene are the π-electronic systems where it can interact and form stable structures.
Mode of Action
The mode of action of biphenylene involves its interaction with its targets, primarily through π-π stacking interactions. The formation mechanism of the biphenylene network involves a series of defluorinations, dehydrogenations, and C–C coupling reactions .
Biochemical Pathways
The biochemical pathways affected by biphenylene are primarily related to its formation and stability. The formation of the biphenylene network follows a novel intra-polymer mechanism consisting of defluorination, dehydrogenation, and C–C coupling stages . The chemisorbed phenylene group on the surface serves as both the key intermediate states and facilitates subsequent C–C couplings .
Pharmacokinetics
For instance, its robust mechanical performance and metallic properties with a n-type Dirac cone could influence its absorption and distribution.
Result of Action
The result of biphenylene’s action is the formation of a stable, planar structure that exhibits unique electronic and mechanical properties . It is found to be metallic with a n-type Dirac cone , and it exhibits a maximum Young’s modulus of 259.7 N/m, indicating its robust mechanical performance .
Action Environment
The action of biphenylene can be influenced by environmental factors. For instance, the formation of the biphenylene network is facilitated by the substrate, which serves as the active site for defluorination and dehydrogenation . Additionally, the thermal transport properties of biphenylene can be greatly suppressed by hydrogenation . This suggests that the presence of certain environmental factors, such as hydrogen, can significantly influence the action, efficacy, and stability of biphenylene.
Propriétés
IUPAC Name |
biphenylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8/c1-2-6-10-9(5-1)11-7-3-4-8-12(10)11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVTZJHWGZSXFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059765 | |
| Record name | Biphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow needles; [Acros Organics MSDS] | |
| Record name | Biphenylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12343 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Biphenylene | |
CAS RN |
259-79-0 | |
| Record name | Biphenylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=259-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biphenylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000259790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIPHENYLENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101862 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Biphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIPHENYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z64I7D5M2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




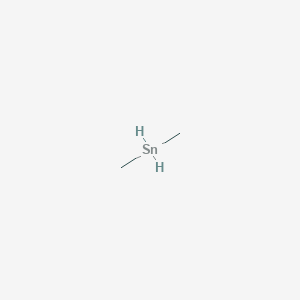
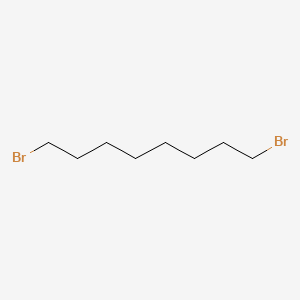

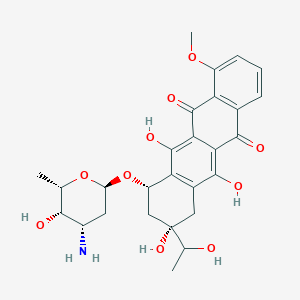
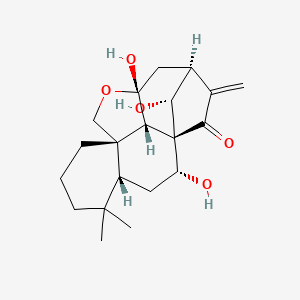
![6-methyl-3-[[[1-(phenylmethyl)-5-tetrazolyl]methyl-(thiophen-2-ylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1199903.png)
![2-[[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furanyl]-oxomethyl]amino]pentanedioic acid dimethyl ester](/img/structure/B1199904.png)
![4,5-Dichloro-3-isothiazolecarboxylic acid [1-(2-furanylmethylamino)-1-oxopropan-2-yl] ester](/img/structure/B1199905.png)
![5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole](/img/structure/B1199906.png)
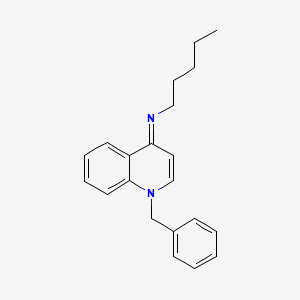
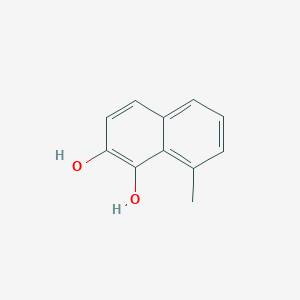
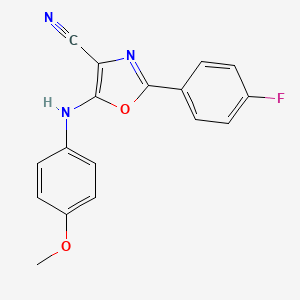
![2-(4-Fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1199913.png)